molecular formula C22H13BrN4 B2802192 9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene CAS No. 312633-78-6

9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene

Cat. No.: B2802192
CAS No.: 312633-78-6
M. Wt: 413.278
InChI Key: QBANFPTXWIKVRN-UHFFFAOYSA-N
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Description

9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene is a complex organic compound featuring a unique structure that combines a benzimidazole moiety with a brominated diazatetracyclic system

Scientific Research Applications

9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene has several scientific research applications:

Safety and Hazards

The safety and hazards of benzimidazole derivatives can vary depending on their specific structures and applications . It’s important to refer to the specific safety data sheets for each compound for detailed information.

Future Directions

The rapid development in bacterial resistance to many groups of known antibiotics forces the researchers to discover antibacterial drug candidates with previously unknown mechanisms of action . The discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines became a background for further modification of the similar structures aimed at the development of promising antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the benzimidazole core, followed by bromination and subsequent cyclization to form the diazatetracyclic structure. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom, using nucleophiles like sodium azide or potassium cyanide.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while substitution reactions could introduce various nucleophiles into the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene apart is its unique diazatetracyclic structure combined with a brominated benzimidazole moiety. This combination imparts unique chemical properties and potential biological activities that are not found in simpler benzimidazole derivatives.

Properties

IUPAC Name

6-(1H-benzimidazol-2-yl)-3-bromobenzimidazolo[1,2-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN4/c23-14-9-10-19-13(11-14)12-15(21-24-16-5-1-2-6-17(16)25-21)22-26-18-7-3-4-8-20(18)27(19)22/h1-12H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBANFPTXWIKVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)N5C3=NC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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